Conduritol D

Übersicht

Beschreibung

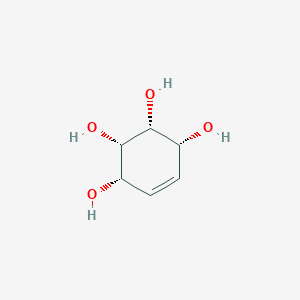

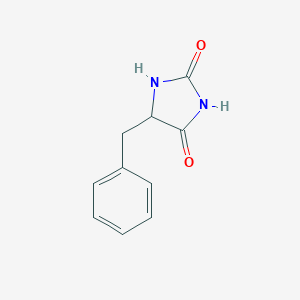

Conduritol D is a versatile and essential compound in the dynamic compound realm, taking center stage in the research of metabolic disorders . It is a derivative of cyclohexene with four hydroxyl groups (OH) replacing hydrogen atoms on the four carbon atoms not adjacent to the double bond .

Synthesis Analysis

Conduritol D and its analogs have been synthesized from naphthalene via a combination of enzymatic and chemical methods to give oxygenated derivatives with high stereo- and regiocontrol . An efficient and facile general method for the synthesis of conduritol C analogs, taking advantage of an enantioselective biocatalysis process of monosubstituted benzenes, is also described .

Molecular Structure Analysis

Conduritol D contains a total of 20 bonds; 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 4 hydroxyl groups, and 4 secondary alcohols . The molecular formula is C6H10O4 .

Chemical Reactions Analysis

Conduritol D has been involved in various chemical reactions. For instance, syntheses of conduritols B-D and F and d-(+)-chiro- and neo-inositols from cyclohexenylsilane intermediates are described, and selective Peterson elimination reactions and Fleming-Tamao oxidations delivered the targeted cyclitol derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutics and Biochemistry

Conduritol and its analogs have been studied for their potential therapeutic applications . They are known to interact with glycosidases, a type of enzyme that hydrolyzes glycosidic bonds in complex sugars . These interactions have been explored for their potential therapeutic value .

Method of Application

The method of application involves the use of conduritol B-epoxide and cyclophellitol analogs to engage the β-glucosidase target in intact cells and zebrafish .

Results and Outcomes

The study provided insights into the interaction of these compounds with β-glucosidase, which could have implications for the development of therapeutic interventions .

Enzymatic Inhibition

Conduritol and its analogs have also been synthesized and tested for their ability to inhibit common glycosidases .

Method of Application

The compounds were synthesized from naphthalene using a combination of enzymatic and chemical methods . This process resulted in oxygenated derivatives with high stereo- and regiocontrol .

Results and Outcomes

The synthesized compounds were tested for their inhibitory effects on common glycosidases . The results of these tests could provide valuable information for the development of new therapeutic strategies .

Preparation of Cyclitols

Conduritols are useful precursors in the preparation of cyclitols such as myo-inositols phosphates and pseudo-sugars .

Method of Application

The method of application involves the use of conduritols as starting materials in the synthesis of cyclitols .

Results and Outcomes

The use of conduritols as precursors has enabled the synthesis of a variety of cyclitols, which play important roles in many cellular processes .

Synthesis of Conduritol D Derivatives

Conduritol D derivatives have been synthesized from aromatic compounds .

Method of Application

The method involves the microbial oxidation of aromatic compounds to produce cis-cyclohexa-3,5-diene-1,2-diols, which are then converted into 5-substituted conduritols D by catalytic osmylation .

Results and Outcomes

The method has been applied to the preparation of homochiral 5-deuteriated conduritol D .

Inhibition of Glycosidases

Conduritol epoxides and aminoconduritols act as inhibitors of glycosidases .

Method of Application

The method of application involves the use of conduritol epoxides and aminoconduritols to inhibit glycosidases .

Results and Outcomes

The inhibition of glycosidases by these compounds has been studied, and the results could have implications for the development of therapeutic interventions .

HIV Inhibition

Cyclophellitols, a type of conduritol, have proven to be potent inhibitors of human immunodeficiency virus (HIV) and glycosidases .

Method of Application

The method of application involves the use of cyclophellitols to inhibit HIV and glycosidases .

Results and Outcomes

The inhibition of HIV and glycosidases by cyclophellitols has been studied, and the results could have implications for the development of therapeutic interventions .

Eigenschaften

IUPAC Name |

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454912 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |

CAS RN |

4782-75-6 | |

| Record name | Kondurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)